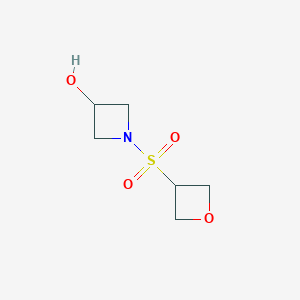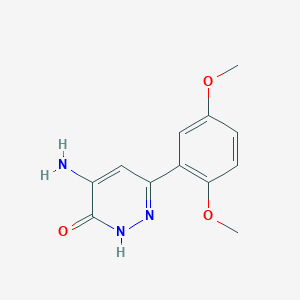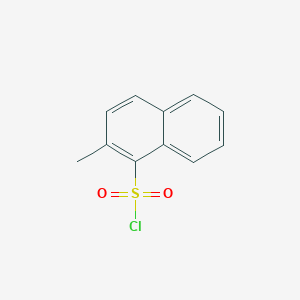
2-Methylnaphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnaphthalene-1-sulfonyl chloride is a chemical compound with the CAS Number: 53973-97-0 . It has a molecular weight of 240.71 and its IUPAC name is 2-methyl-1-naphthalenesulfonyl chloride . The compound is in powder form .
Molecular Structure Analysis
The molecular formula of 2-Methylnaphthalene-1-sulfonyl chloride is C11H9ClO2S . Its InChI code is 1S/C11H9ClO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3 .Chemical Reactions Analysis
Sulfonyl chlorides, such as 2-Methylnaphthalene-1-sulfonyl chloride, can participate in sulfonylation reactions . These reactions can be classified into four types: sulfonylation reactions using sodium sulfinates, sulfonylation reactions using sulfinic acid, sulfonylation reactions using sulfonyl chlorides, and sulfonylation reactions using sulfonyl hydrazides .Physical And Chemical Properties Analysis
2-Methylnaphthalene-1-sulfonyl chloride is a powder with a melting point of 83-85 degrees Celsius . It has a molecular weight of 240.71 and its storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Oxidation Catalyst
2-Methylnaphthalene has been utilized as a substrate in oxidation reactions. For instance, the oxidation of 2-methylnaphthalene was performed in acetic acid with hydrogen peroxide in the presence of a palladium(II)-polystyrene sulfonic acid resin, resulting in 2-Methyl-1,4-naphthoquinone with a yield of 50 to 60% at 50 °C over 8 hours. This process showcases the potential of 2-Methylnaphthalene derivatives in catalytic oxidation reactions, with the catalysts being recoverable and reusable (Yamaguchi, Inoue, & Enomoto, 1985).
Material Science
In materials science, novel thermally stable poly(ether-amide)s containing dinaphthosulfone units in the main chain were synthesized. This involved the reaction of 2-hydroxynaphthalene and sulfur dichloride, followed by oxidation and basic hydrolysis to produce sulfone diacid, which was then polycondensed with aromatic diamines. These polymers demonstrated good thermal stability and solubility in polar aprotic solvents, highlighting their application in creating high-performance materials (Shockravi, Mehdipour-Ataei, & Naghdi, 2011).
Analytical Chemistry
2-Methylnaphthalene derivatives have found applications in analytical chemistry as well. For example, the intrinsic and specific extrinsic lyoluminescences of X-ray irradiated sodium chloride in the presence of aminonaphthalene derivatives were studied, demonstrating the utility of these compounds in high sensitivity lyoluminobioaffinity assays. This research opens avenues for employing 2-Methylnaphthalene derivatives as label molecules in various analytical and diagnostic applications (Kulmala et al., 1997).
Environmental Science
In the context of environmental science, the aerobic microbial cometabolism of sulfur heterocyclic compounds, including those derived from methylnaphthalene, was studied. This research highlights the potential of microbial processes in the biotransformation of methylnaphthalene derivatives for environmental remediation purposes (Fedorak & Grbìc-Galìc, 1991).
Safety and Hazards
The safety information for 2-Methylnaphthalene-1-sulfonyl chloride indicates that it is dangerous . It has hazard statements H302 and H314 , which correspond to “Harmful if swallowed” and “Causes severe skin burns and eye damage”, respectively. Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .
Mecanismo De Acción
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The mode of action of 2-Methylnaphthalene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on other molecules. This reaction can lead to the formation of various derivatives, depending on the nucleophile involved .
Result of Action
The molecular and cellular effects of 2-Methylnaphthalene-1-sulfonyl chloride are largely unknown. Given its reactivity, it could potentially modify proteins, nucleic acids, and other biomolecules, altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles can significantly influence the action, efficacy, and stability of 2-Methylnaphthalene-1-sulfonyl chloride. For instance, in aqueous environments, it may hydrolyze to form 2-methylnaphthalene-1-sulfonic acid .
Propiedades
IUPAC Name |
2-methylnaphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTQHSSAPOINBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylnaphthalene-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



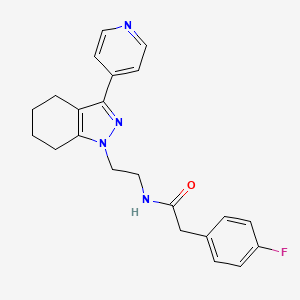
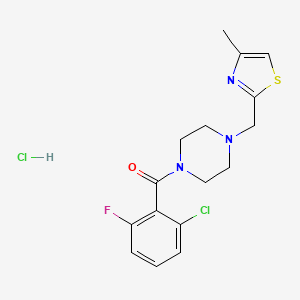
![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2894214.png)
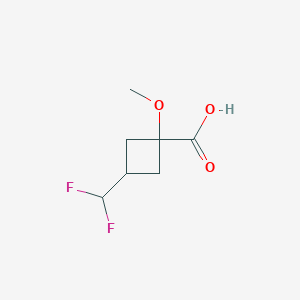
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)
![4-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894218.png)

